

Golidocitinib in Peripheral T-cell Lymphoma: A Comparative Analysis with Other Targeted Therapies

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Compound of Interest		
Compound Name:	Golidocitinib	
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An in-depth guide for researchers and drug development professionals on the efficacy, safety, and mechanistic profile of **golidocitinib** versus other Janus kinase (JAK) inhibitors and targeted agents in the treatment of Peripheral T-cell Lymphoma (PTCL).

Peripheral T-cell Lymphoma (PTCL) represents a diverse group of aggressive non-Hodgkin lymphomas with historically poor outcomes and limited treatment options in the relapsed or refractory setting. The dysregulation of the JAK-STAT signaling pathway has been identified as a key driver in the pathogenesis of various PTCL subtypes, making it a critical therapeutic target. **Golidocitinib**, a novel and highly selective JAK1 inhibitor, has emerged as a promising agent in this landscape. This guide provides a comparative analysis of **golidocitinib** against other JAK inhibitors and targeted therapies, supported by clinical trial data and detailed experimental protocols.

Mechanism of Action: The Role of JAK1 Inhibition

Golidocitinib is an orally administered small molecule that potently and selectively inhibits Janus-associated kinase 1 (JAK1)[1][2][3]. The JAK-STAT pathway is a crucial mediator of cytokine signaling, which is frequently dysregulated in various cancers, including PTCL[2][4][5]. JAK1 is a key component of this pathway, and its inhibition by **golidocitinib** disrupts downstream signaling, leading to a reduction in the proliferation of malignant T-cells and an increase in apoptosis[4][5]. This selective inhibition of JAK1 is designed to maximize anti-tumor



activity while minimizing off-target effects associated with broader JAK family inhibition, potentially leading to a more favorable safety profile[1].

Comparative Clinical Performance in Relapsed/Refractory PTCL

The following table summarizes the clinical trial data for **golidocitinib** and other targeted agents used in the treatment of relapsed or refractory (R/R) PTCL.



Drug (Mecha nism)	Trial	No. of Patients (PTCL)	ORR (%)	CRR (%)	mDOR (months)	mPFS (months)	Key Grade ≥3 Adverse Events (%)
Golidociti nib (JAK1 Inhibitor)	JACKPO T8 Part B (NCT041 05010)	88 (evaluabl e)	44.3	23.9	20.7	5.6	Neutrope nia (37.5%), Leukope nia (31.3%), Lymphop enia (10.4%), Thrombo cytopenia (6.3%)[6] [7]
Ruxolitini b (JAK1/2 Inhibitor)	Phase II Biomarke r-Driven (NCT029 74647)	45	25 (ORR), 35 (CBR*)	6	7.3	2.8	Neutrope nia, Anemia, Thrombo cytopenia , Lymphop enia[8][9]
Duvelisib (PI3K-δ,γ Inhibitor)	PRIMO Expansio n Phase (NCT033 72057)	123	48	33	7.89	3.45	ALT/AST elevation (24.4%), Neutrope nia (17.9%), Infections (13.0%), Cutaneo



							us reactions (10.6%), Diarrhea (9.8%) [10]
Tucidinos tat (HDAC Inhibitor)	Phase IIb (NCT029 53652)	55	46	11	11.5	5.6	Thrombo cytopenia (55%), Neutrope nia (38%), Lymphop enia (24%), Leukope nia (20%) [11][12] [13]

*ORR: Overall Response Rate. CRR: Complete Response Rate. mDOR: median Duration of Response. mPFS: median Progression-Free Survival. CBR: Clinical Benefit Rate (CR + PR + Stable Disease >6 months).

Key Experimental Protocols Golidocitinib: JACKPOT8 Part B (NCT04105010)

- Study Design: A multinational, open-label, single-arm, pivotal Phase II study[14][15].
- Patient Population: Adults (≥18 years) with histologically confirmed R/R PTCL who had
 relapsed after or were intolerant to previous systemic therapy. Patients were required to have
 measurable disease and an ECOG performance status of ≤2[7][14][15].
- Dosing Regimen: Golidocitinib was administered orally at a dose of 150 mg once daily
 (QD) in 21-day cycles until disease progression or unacceptable toxicity[7][14].



Endpoints: The primary endpoint was the Overall Response Rate (ORR) as assessed by an Independent Review Committee (IRC) based on CT images per the Lugano 2014 criteria.
 Secondary endpoints included Complete Response Rate (CRR), Duration of Response (DoR), Progression-Free Survival (PFS), and safety[7][14].

Ruxolitinib: Phase II Biomarker-Driven Study (NCT02974647)

- Study Design: An investigator-initiated, multi-center, Phase II study that enrolled patients into three biomarker-defined cohorts[8][9].
- Patient Population: Patients with R/R PTCL or Cutaneous T-cell Lymphoma (CTCL) after at least one prior systemic therapy. Cohorts were defined by the presence of activating JAK/STAT mutations, high pSTAT3 expression (≥30%), or neither[8][16].
- Dosing Regimen: Ruxolitinib was administered orally at 20 mg twice daily (BID) until disease progression[8][9].
- Endpoints: The primary endpoint was the Clinical Benefit Rate (CBR), defined as the combination of complete response, partial response, and stable disease lasting at least 6 months[9].

Duvelisib: PRIMO Expansion Phase (NCT03372057)

- Study Design: A Phase II, open-label, single-arm study with a dose optimization phase followed by an expansion phase[17][18].
- Patient Population: Adult patients with pathologically confirmed R/R PTCL after at least one prior standard regimen[19].
- Dosing Regimen: Based on the dose optimization phase, the expansion phase dosing was duvelisib 75 mg BID for two cycles, followed by 25 mg BID until disease progression to manage late toxicities[19].
- Endpoints: The primary objective of the expansion phase was to determine the efficacy (ORR) of duvelisib at the optimal dose. Secondary objectives included additional outcome measures like DoR, PFS, and safety[19].



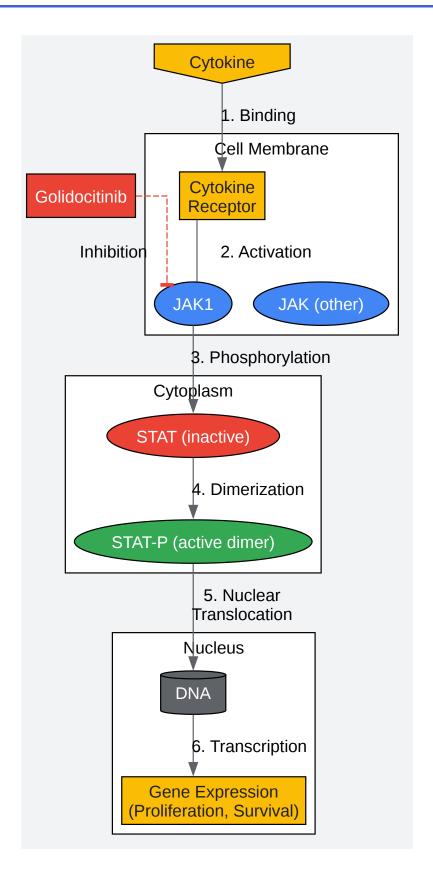
Tucidinostat: Phase IIb Study (NCT02953652)

- Study Design: An open-label, non-randomized, single-arm Phase IIb study conducted in Japan and South Korea.
- Patient Population: Patients aged 20 years or older with histologically diagnosed R/R PTCL who had received at least one prior systemic chemotherapy[11].
- Dosing Regimen: Tucidinostat was administered orally at a dose of 40 mg twice a week (BIW)[11][12].
- Endpoints: The primary endpoint was ORR. Secondary endpoints included DoR, PFS, overall survival (OS), and safety[12].

Visualizing the Mechanisms and Processes

To better understand the underlying biology and clinical investigation workflow, the following diagrams have been generated.

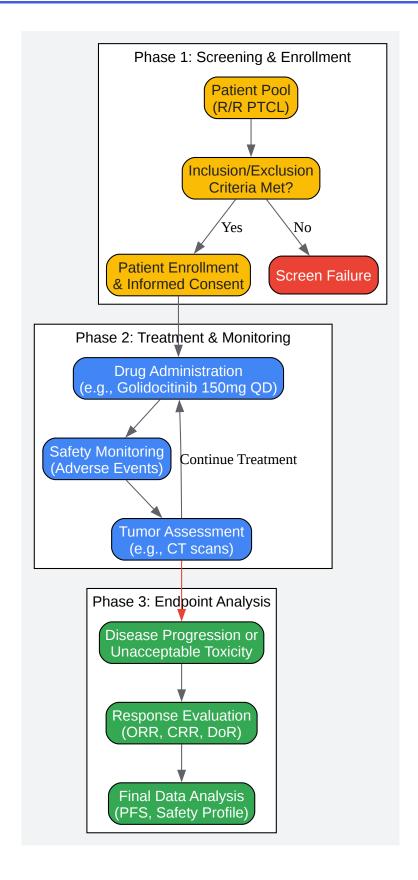




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Caption: The JAK-STAT signaling pathway and the inhibitory action of **Golidocitinib**.





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Caption: A typical workflow for a Phase II clinical trial in PTCL.



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